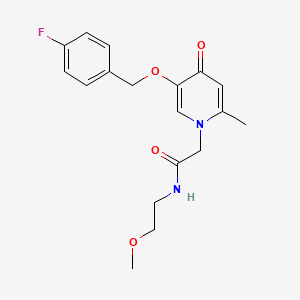
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA is an agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. The A1 adenosine receptor is involved in a range of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been shown to have a range of effects on these processes, making it a promising tool for researchers studying the A1 adenosine receptor and its functions.
Mécanisme D'action
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide acts as an agonist of the A1 adenosine receptor, binding to the receptor and triggering a cascade of intracellular signaling events. This results in a range of effects on physiological processes, including the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune responses.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to have a range of biochemical and physiological effects, including:
1. Inhibition of neurotransmitter release: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which play key roles in synaptic transmission.
2. Regulation of heart rate and blood pressure: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to decrease heart rate and blood pressure by activating the A1 adenosine receptor in the heart and blood vessels.
3. Modulation of immune responses: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to modulate immune responses by activating the A1 adenosine receptor on immune cells and regulating the release of cytokines and other signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Specificity: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide is a highly specific agonist of the A1 adenosine receptor, making it useful for studying the receptor and its functions.
2. Potency: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide is a potent agonist of the A1 adenosine receptor, meaning that it can produce strong physiological effects at low concentrations.
3. Availability: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide is commercially available and relatively inexpensive, making it accessible to researchers.
Some of the limitations of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide for lab experiments include:
1. Potential off-target effects: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
2. Species differences: The effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide may differ between species, making it important to carefully consider the choice of animal models for experiments.
3. Lack of information on long-term effects: There is limited information on the long-term effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on physiological processes, making it important to carefully monitor animals in long-term experiments.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide and its applications. Some of these include:
1. Investigation of the potential therapeutic applications of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide in the treatment of cardiovascular diseases, neurological disorders, and other conditions.
2. Study of the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on immune responses and inflammation, with a focus on potential therapeutic applications in autoimmune diseases and other conditions.
3. Development of new synthetic methods for N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide and related compounds, with a focus on improving yield, purity, and scalability.
4. Investigation of the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on other adenosine receptors and signaling pathways, with a focus on potential off-target effects and interactions.
5. Development of new animal models for studying the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide and related compounds on physiological processes, with a focus on improving relevance to human biology.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 1-cyanocyclobutane carboxylic acid with 2-mercaptopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been used extensively in scientific research to study the A1 adenosine receptor and its functions. Some of the key applications of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide in research include:
1. Investigation of the role of the A1 adenosine receptor in the regulation of heart rate and blood pressure.
2. Study of the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on neurotransmitter release and synaptic transmission in the brain.
3. Investigation of the potential therapeutic applications of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide in the treatment of cardiovascular diseases, neurological disorders, and other conditions.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-10-13(6-3-7-13)16-11(17)5-9-18-12-4-1-2-8-15-12/h1-2,4,8H,3,5-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMCOLSADKEHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)
![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)
![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)


![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one](/img/structure/B2827611.png)
![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)